molecular formula C6H8O3 B14680279 (6S)-6-Methoxy-2H-pyran-3(6H)-one CAS No. 33661-74-4

(6S)-6-Methoxy-2H-pyran-3(6H)-one

Cat. No.: B14680279
CAS No.: 33661-74-4
M. Wt: 128.13 g/mol
InChI Key: AFMDMDCKEUYPDG-LURJTMIESA-N
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Description

(6S)-6-Methoxy-2H-pyran-3(6H)-one is an organic compound with a pyran ring structure It is characterized by the presence of a methoxy group at the 6th position and a ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-Methoxy-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 6-methoxy-2H-pyran-3(6H)-one as a starting material, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial process also involves purification steps, such as crystallization or chromatography, to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-Methoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(6S)-6-Methoxy-2H-pyran-3(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (6S)-6-Methoxy-2H-pyran-3(6H)-one exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2-(Hydroxymethyl)-6-(3-methylbutoxy)-2H-pyran-3(6H)-one: This compound shares a similar pyran ring structure but differs in the substituents attached to the ring.

    (6S)-6H-pyrazolo[4,3-c]pyridin-6-ylmethanol:

Uniqueness

(6S)-6-Methoxy-2H-pyran-3(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

33661-74-4

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(2S)-2-methoxy-2H-pyran-5-one

InChI

InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3/t6-/m0/s1

InChI Key

AFMDMDCKEUYPDG-LURJTMIESA-N

Isomeric SMILES

CO[C@@H]1C=CC(=O)CO1

Canonical SMILES

COC1C=CC(=O)CO1

Origin of Product

United States

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